![molecular formula C20H17FN4O3S2 B2382169 N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-sulfamoylbenzamide CAS No. 1421465-89-5](/img/structure/B2382169.png)

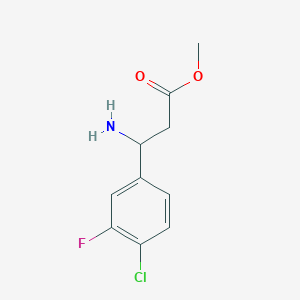

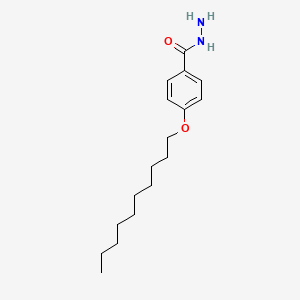

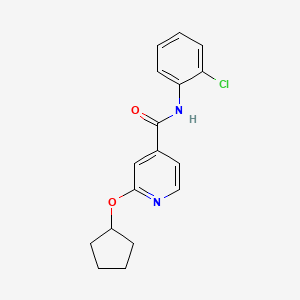

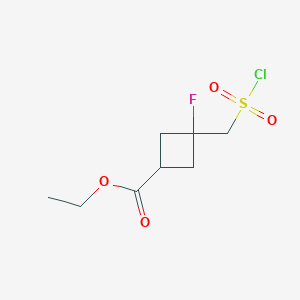

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-sulfamoylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

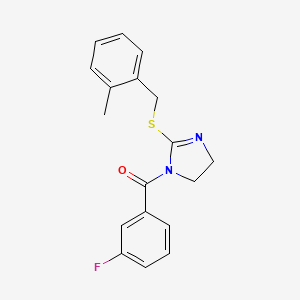

The compound contains an imidazo[2,1-b]thiazole moiety, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products, including pharmaceuticals, dyes, and polymers . The imidazo[2,1-b]thiazole moiety is known to exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

The compound contains several functional groups, including a fluorophenyl group, a methyl group, an imidazo[2,1-b]thiazole ring, and a sulfamoylbenzamide group. These groups can have significant effects on the compound’s reactivity and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of a fluorophenyl group, for example, could influence the compound’s lipophilicity, which in turn could affect its absorption and distribution in the body .Scientific Research Applications

Radioligand Development for Brain Imaging

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-sulfamoylbenzamide has been utilized in the synthesis of novel radioligands for positron emission tomography (PET) imaging. These radioligands target the metabotropic glutamate receptor subtype 1 (mGluR1) in the rodent brain, aiding in the visualization of brain structures and functions (Fujinaga et al., 2012).

Antimicrobial Activities

Research has been conducted on derivatives of this compound to assess their antimicrobial properties. Certain derivatives have shown effectiveness against bacterial strains such as Staphylococcus epidermidis (Ur et al., 2004).

Anticancer Potential

Studies have explored the potential of this compound derivatives as BRAF inhibitors for cancer treatment. These derivatives have demonstrated cytotoxic activities against cancer cell lines, showing promise in anticancer therapy (Abdel‐Maksoud et al., 2019).

Photo-Degradation Analysis in Pharmaceuticals

The compound's behavior under photo-degradation, particularly in pharmaceutical contexts, has been studied. This research provides insights into the stability and efficacy of pharmaceutical products containing such compounds (Wu et al., 2007).

Pesticidal Activities

Another application includes the exploration of derivatives for pesticidal activities. Such studies help in the development of new, effective pesticides with potential benefits for agriculture (Choi et al., 2015).

Mechanism of Action

Target of Action

Thiazoles, a class of compounds to which this molecule belongs, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

Thiazoles generally interact with their targets through various orientations of the thiazole ring towards the target site, namely nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Thiazoles are known to affect a variety of biological pathways due to their diverse biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

The presence of fluorine in the compound could potentially affect its pharmacokinetic properties, as fluorine is known to enhance the bioavailability of many drugs .

Result of Action

Given the diverse biological activities of thiazoles, the effects could range from antimicrobial to antitumor effects, among others .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond . .

Future Directions

properties

IUPAC Name |

N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-4-sulfamoylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O3S2/c1-12-18(10-23-19(26)14-4-8-16(9-5-14)30(22,27)28)29-20-24-17(11-25(12)20)13-2-6-15(21)7-3-13/h2-9,11H,10H2,1H3,(H,23,26)(H2,22,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVILBTWMSOYDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-{[(2-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2382089.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2382090.png)

![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2382094.png)

![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)trifluoromethanesulfonamide](/img/structure/B2382095.png)

![4,6-Dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2382102.png)

![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2382106.png)

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butyramide](/img/structure/B2382107.png)